molecular formula C7H7BrOS B15324792 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B15324792
M. Wt: 219.10 g/mol
InChI Key: UOTZJFVYTBJVKW-OWOJBTEDSA-N
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Description

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . The presence of a bromine atom and a hydroxyl group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a condensation reaction with propargyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5,9H,3H2/b2-1+

InChI Key

UOTZJFVYTBJVKW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Br)/C=C/CO

Canonical SMILES

C1=C(SC=C1Br)C=CCO

Origin of Product

United States

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